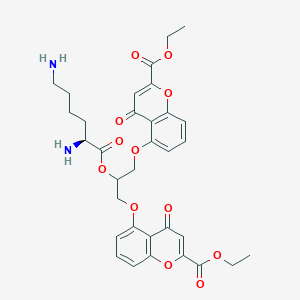
N(3)-Allylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(3)-Allylthymidine, also known as A3T, is a modified nucleoside that has been studied for its potential use in scientific research. A3T is a derivative of thymidine, which is a nucleoside that is essential for DNA synthesis.
Mechanism of Action
The mechanism of action of N(3)-Allylthymidine is not fully understood, but it is believed to involve the formation of covalent bonds between the allyl group and the target molecule. This covalent bond formation allows N(3)-Allylthymidine to act as a probe for detecting specific sequences in DNA and RNA molecules.
Biochemical and Physiological Effects:
N(3)-Allylthymidine has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and does not interfere with the normal functioning of cells. N(3)-Allylthymidine is also stable under a wide range of conditions, which makes it ideal for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using N(3)-Allylthymidine in lab experiments include its stability, non-toxicity, and ability to detect specific sequences in DNA and RNA molecules. However, there are some limitations to its use. For example, the synthesis of N(3)-Allylthymidine can be challenging and time-consuming, which may limit its widespread use. Additionally, the detection of N(3)-Allylthymidine-labeled molecules requires specialized equipment and expertise, which may be a barrier for some researchers.
Future Directions
There are several future directions for research on N(3)-Allylthymidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of the click chemistry technique for detecting N(3)-Allylthymidine-labeled molecules. Additionally, there is potential for the use of N(3)-Allylthymidine in new applications, such as in the development of new drugs or in the study of epigenetics.
Conclusion:
In conclusion, N(3)-Allylthymidine is a modified nucleoside that has potential for use in scientific research. Its ability to detect specific sequences in DNA and RNA molecules makes it a valuable tool for a variety of applications. While there are some limitations to its use, there are also many future directions for research that could lead to new discoveries and applications.
Synthesis Methods
The synthesis of N(3)-Allylthymidine involves the modification of thymidine by adding an allyl group to the N(3) position. This modification is achieved through a series of chemical reactions that involve protecting and deprotecting various functional groups. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
N(3)-Allylthymidine has been studied for its potential use in scientific research, particularly in the field of nucleic acid labeling and detection. N(3)-Allylthymidine can be incorporated into DNA and RNA molecules, where it can be used as a probe for detecting specific sequences. This technique is known as "click chemistry" and has been used in a variety of applications, including gene expression analysis, DNA sequencing, and drug discovery.
properties
CAS RN |
103951-14-0 |
|---|---|
Product Name |
N(3)-Allylthymidine |
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-3-4-14-12(18)8(2)6-15(13(14)19)11-5-9(17)10(7-16)20-11/h3,6,9-11,16-17H,1,4-5,7H2,2H3/t9-,10+,11+/m0/s1 |
InChI Key |
FDFUWYFRQHCDMI-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
Other CAS RN |
103951-14-0 |
synonyms |
N(3)-allylthymidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















